molecular formula C16H24N2O2 B3947961 N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide

N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide

Numéro de catalogue B3947961
Poids moléculaire: 276.37 g/mol
Clé InChI: VWOJKWXFLOVAFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide, commonly known as EMA401, is a small molecule drug candidate that has been developed to treat chronic pain. EMA401 is a non-opioid drug that targets the angiotensin II type 2 (AT2) receptor, which is involved in pain signaling pathways.

Mécanisme D'action

EMA401 works by blocking the N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide receptor, which is involved in pain signaling pathways. The this compound receptor is expressed in sensory neurons and is upregulated in chronic pain conditions. By blocking the this compound receptor, EMA401 reduces the excitability of sensory neurons and dampens pain signaling.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behaviors in preclinical models of chronic pain. It has also been shown to reduce the release of inflammatory cytokines and chemokines in the spinal cord, which are involved in the development and maintenance of chronic pain. EMA401 does not produce any significant side effects, such as sedation or addiction, which are associated with opioid drugs.

Avantages Et Limitations Des Expériences En Laboratoire

EMA401 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of chronic pain. However, EMA401 has some limitations for lab experiments. It is a non-selective N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide receptor antagonist, which means it may also block other receptors that are involved in pain signaling pathways. This can complicate the interpretation of results and limit its use in certain experiments.

Orientations Futures

There are several future directions for the development of EMA401. One direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the development of selective N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide receptor antagonists that do not block other receptors involved in pain signaling pathways. Additionally, EMA401 could be combined with other drugs that target different pain signaling pathways to achieve synergistic effects. Finally, the use of EMA401 in combination with non-pharmacological therapies, such as physical therapy and cognitive-behavioral therapy, could be explored to improve the overall management of chronic pain.

Applications De Recherche Scientifique

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these models, EMA401 has been shown to be effective in reducing pain behaviors without producing any significant side effects. EMA401 has also been tested in early-phase clinical trials in patients with chronic neuropathic pain, where it demonstrated efficacy and safety.

Propriétés

IUPAC Name

3-[ethyl(2-methylprop-2-enyl)amino]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-18(12-13(2)3)11-10-16(19)17-14-6-8-15(20-4)9-7-14/h6-9H,2,5,10-12H2,1,3-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJKWXFLOVAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide
Reactant of Route 2
Reactant of Route 2
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~3~-ethyl-N~1~-(4-methoxyphenyl)-N~3~-(2-methyl-2-propen-1-yl)-beta-alaninamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.